molecular formula C18H29N3O6 B1668190 CA-074 CAS No. 134448-10-5

CA-074

Cat. No.: B1668190
CAS No.: 134448-10-5
M. Wt: 383.4 g/mol
InChI Key: ZEZGJKSEBRELAS-KSFNBINOSA-N
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Description

CA-074 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxirane ring and a propylamino group, making it a subject of interest for researchers.

Scientific Research Applications

CA-074 has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and protein modifications.

    Industry: It can be used in the production of pharmaceuticals and as a reagent in chemical processes.

Mechanism of Action

Target of Action

CA-074, also known as N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline, is a potent inhibitor of cathepsin B . Cathepsin B is a well-characterized lysosomal cysteine protease present in all mammalian cells . It plays a crucial role in intracellular protein degradation/turnover, antigen presentation/processing, pro-enzyme activation, hormone maturation, and epidermal homeostasis .

Mode of Action

This compound interacts with cathepsin B and inhibits its activity. It is a synthetic analogue of E-64, a natural peptidyl epoxide that irreversibly inhibits most known lysosomal cysteine proteinases . This compound can be used to selectively inhibit cathepsin B within living cells . It has been found that this compound also inactivates cathepsin l in the presence of the thiol reagents dithiothreitol and glutathione .

Biochemical Pathways

The inhibition of cathepsin B by this compound affects various biochemical pathways. As cathepsin B is involved in protein degradation and turnover, its inhibition can impact these processes. Furthermore, cathepsin B plays a role in antigen presentation and processing, so its inhibition could potentially affect immune responses .

Pharmacokinetics

It is known that this compound methyl ester (ca-074me), a cell-permeable derivative of this compound, is converted by cellular esterases to this compound . This suggests that this compound may have similar pharmacokinetic properties to CA-074Me.

Result of Action

The inhibition of cathepsin B by this compound can have various effects at the molecular and cellular levels. For instance, it can affect protein degradation and turnover, antigen presentation and processing, and hormone maturation . In addition, this compound treatment significantly decreased metastasis to lung and bone in a study involving 4T1.2 tumor-bearing mice .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been demonstrated that this compound also inactivates cathepsin L in the presence of the thiol reagents dithiothreitol and glutathione . This suggests that the reducing environment within cells can influence the action of this compound.

Biochemical Analysis

Biochemical Properties

CA-074 is a potent and selective inhibitor of cathepsin B. It interacts with the active site of cathepsin B, forming a covalent bond with the cysteine residue, thereby inhibiting its proteolytic activity . This interaction is highly specific, allowing this compound to selectively inhibit cathepsin B without significantly affecting other cysteine proteases such as cathepsin L . The inhibition of cathepsin B by this compound has been shown to be pH-dependent, with greater potency at acidic pH levels typically found in lysosomes .

Cellular Effects

This compound has significant effects on various cellular processes. By inhibiting cathepsin B, this compound can reduce the invasiveness and metastatic potential of cancer cells . This inhibition affects the degradation of extracellular matrix components, which is crucial for cancer cell invasion and metastasis. Additionally, this compound has been shown to interfere with autophagy, a cellular process involved in the degradation and recycling of cellular components . This interference can lead to altered cellular metabolism and reduced cell survival under stress conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of cathepsin B. The compound forms a covalent bond with the cysteine residue in the active site, leading to irreversible inhibition of the enzyme . This inhibition prevents cathepsin B from cleaving its substrates, thereby disrupting various cellular processes that depend on cathepsin B activity. The specificity of this compound for cathepsin B is attributed to its unique chemical structure, which allows it to fit precisely into the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound remains stable and effective in inhibiting cathepsin B for extended periods . Prolonged exposure to this compound can lead to cellular adaptation, where cells may upregulate other proteases to compensate for the loss of cathepsin B activity . Additionally, the degradation of this compound over time can reduce its efficacy, necessitating repeated administration in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound effectively inhibits cathepsin B without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as inflammation and tissue damage . These toxic effects are likely due to the inhibition of cathepsin B in non-target tissues, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is metabolized primarily through hydrolysis by cellular esterases, converting it to its active form . This conversion is crucial for its inhibitory activity, as the parent compound itself is not cell-permeable . Once inside the cell, this compound can interact with various metabolic pathways, particularly those involving protein degradation and turnover . The inhibition of cathepsin B by this compound can lead to altered metabolic flux and changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound is primarily transported into cells via endocytosis, where it accumulates in lysosomes . Within the lysosomes, this compound can effectively inhibit cathepsin B, leading to localized effects on lysosomal function . The distribution of this compound in tissues is also dependent on its ability to penetrate cellular membranes, which is facilitated by its conversion to the active form by cellular esterases .

Subcellular Localization

This compound is predominantly localized in lysosomes, where it exerts its inhibitory effects on cathepsin B . The subcellular localization of this compound is crucial for its function, as cathepsin B is primarily active in the acidic environment of lysosomes . The targeting of this compound to lysosomes is facilitated by its chemical structure, which allows it to be selectively taken up by lysosomal transport mechanisms . This selective localization ensures that this compound can effectively inhibit cathepsin B without affecting other cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CA-074 typically involves multiple steps, starting with the preparation of the oxirane ring. This can be achieved through the epoxidation of an appropriate alkene using reagents such as m-chloroperbenzoic acid. The subsequent steps involve the introduction of the propylamino group and the coupling with L-isoleucyl-L-proline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can precisely control the reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis can be employed to produce large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

CA-074 can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The propylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring yields diols, while reduction of the carbonyl groups results in the formation of alcohols.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2S,3S)-3-[(Methylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline
  • N-[[(2S,3S)-3-[(Ethylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline

Uniqueness

CA-074 is unique due to its specific propylamino group, which imparts distinct chemical and biological properties compared to its methylamino and ethylamino analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of N-protected amino acids, followed by the formation of an oxirane ring and deprotection of the N-terminal group. The final compound is obtained by coupling the protected dipeptide with the oxirane-protected amino acid.", "Starting Materials": ["L-isoleucine", "L-proline", "Fmoc-protected propylamine", "Fmoc-protected glycine", "Fmoc-protected serine", "Fmoc-protected oxirane-2-carboxylic acid", "HATU", "N,N-diisopropylethylamine", "piperidine", "trifluoroacetic acid", "dichloromethane", "dimethylformamide", "diethyl ether", "triethylamine"], "Reaction": [ "Step 1: Coupling of Fmoc-protected L-isoleucine with Fmoc-protected L-proline using HATU as a coupling reagent and N,N-diisopropylethylamine as a base in dimethylformamide.", "Step 2: Deprotection of the N-terminal Fmoc group using piperidine in dimethylformamide.", "Step 3: Coupling of the deprotected dipeptide with Fmoc-protected propylamine using HATU as a coupling reagent and N,N-diisopropylethylamine as a base in dimethylformamide.", "Step 4: Deprotection of the N-terminal Fmoc group using piperidine in dimethylformamide.", "Step 5: Coupling of the protected tripeptide with Fmoc-protected oxirane-2-carboxylic acid using HATU as a coupling reagent and N,N-diisopropylethylamine as a base in dimethylformamide.", "Step 6: Deprotection of the Fmoc groups using trifluoroacetic acid in dichloromethane.", "Step 7: Protection of the oxirane ring using diethyl ether and triethylamine.", "Step 8: Deprotection of the oxirane ring using trifluoroacetic acid in dichloromethane." ] }

CAS No.

134448-10-5

Molecular Formula

C18H29N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

(2S)-1-[(2S,3S)-3-methyl-2-[[(3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H29N3O6/c1-4-8-19-15(22)13-14(27-13)16(23)20-12(10(3)5-2)17(24)21-9-6-7-11(21)18(25)26/h10-14H,4-9H2,1-3H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-,14?/m0/s1

InChI Key

ZEZGJKSEBRELAS-KSFNBINOSA-N

Isomeric SMILES

CCCNC(=O)[C@@H]1C(O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)O

SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-((S)-3-methyl-2-(((2S,3S)-3-propylcarbamoyl-oxiranecarbonyl)-amino)-pentanoyl)-pyrrolidine-2-carboxylic acid
CA 074
CA-074
N-(3-propylcarbamoyloxirane-2-carbonyl)-isoleucyl-proline
nPrHN-(2S,3S)-tEps-Ile-Pro-OH

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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